Home > Products > Screening Compounds P129019 > N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)-3-(1H-pyrazol-1-yl)benzamide
N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)-3-(1H-pyrazol-1-yl)benzamide - 1904203-80-0

N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)-3-(1H-pyrazol-1-yl)benzamide

Catalog Number: EVT-2868622
CAS Number: 1904203-80-0
Molecular Formula: C20H22N6O2
Molecular Weight: 378.436
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Compound Description: This compound is the product of a cyclocondensation reaction between N-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine and benzaldehyde. The reaction is chemo- and regioselective, forming a 1,3,5-triazine ring fused to the pyrimidine core. NMR studies suggest that the 3H-tautomer predominates in DMSO-d6 solution. Computational studies indicate that the 2-amino-4-phenyl-4,6-dihydro-1H-pyrimido[1,2-a][1,3,5]triazin-6-one tautomer is energetically favored in the gas phase.

Hesperadine

Compound Description: Hesperadine (N-[(3Z)-2-oxo-3-[phenyl-[4-(piperidin-1-ylmethyl)anilino]methylidene]-1H-indol-5-yl]ethanesulfonamide) is a known aurora kinase inhibitor.

Relevance: Although structurally distinct from the target compound N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)-3-(1H-pyrazol-1-yl)benzamide, hesperadine is mentioned in the context of aurora kinase inhibition alongside other polyphenolic compounds. While not directly related, its presence highlights the potential for exploring the target compound and its analogs for aurora kinase inhibitory activity, particularly considering the presence of the piperidine moiety in both hesperadine and the target structure.

3-(Butan-2-yl)-6-(2,4-difluoroanilino)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one

Compound Description: This compound serves as a lead compound for developing p38 mitogen-activated protein (MAP) kinase inhibitors. Researchers aimed to enhance its inhibitory activity against tumor necrosis factor-α (TNF-α) production.

3-(4-(1,4-Diazepan-1-yl)-6-(((1S,2R,5S)6,6-dimethylbicyclo[3.1.1]heptan-2-yl)methylamino)-1,3,5-triazin-2-ylamino)-4-methylbenzamide (PS200981)

Compound Description: PS200981 represents a novel class of p38 MAP kinase inhibitors. Identified through high-throughput screening, it demonstrates inhibitory activity against p38 kinase and suppresses lipopolysaccharide (LPS)-induced TNF production in human monocytes. Importantly, PS200981 displays selectivity for p38α and p38β isoforms, with minimal activity against other kinases. In vivo studies in mice confirmed its ability to inhibit LPS-induced TNF production.

Relevance: While not structurally identical to the target compound N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)-3-(1H-pyrazol-1-yl)benzamide, PS200981 shares the key 3-amino-4-methylbenzamide motif. This structural similarity suggests that the target compound, incorporating this particular motif, might also exhibit p38 MAP kinase inhibitory activity. The research highlights the importance of the 3-amino-4-methylbenzamide moiety for p38 MAP kinase inhibition.

Properties

CAS Number

1904203-80-0

Product Name

N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)-3-(1H-pyrazol-1-yl)benzamide

IUPAC Name

N-[1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)piperidin-4-yl]-3-pyrazol-1-ylbenzamide

Molecular Formula

C20H22N6O2

Molecular Weight

378.436

InChI

InChI=1S/C20H22N6O2/c1-14-12-18(27)24-20(22-14)25-10-6-16(7-11-25)23-19(28)15-4-2-5-17(13-15)26-9-3-8-21-26/h2-5,8-9,12-13,16H,6-7,10-11H2,1H3,(H,23,28)(H,22,24,27)

InChI Key

JXSZGEPUPYRIKU-UHFFFAOYSA-N

SMILES

CC1=CC(=O)NC(=N1)N2CCC(CC2)NC(=O)C3=CC(=CC=C3)N4C=CC=N4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.